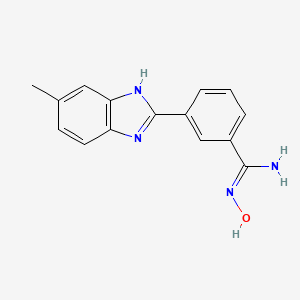

3-(6-Methyl-2-benzimidazolyl)benzamidoxime

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14N4O |

|---|---|

Molecular Weight |

266.30 g/mol |

IUPAC Name |

N'-hydroxy-3-(6-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide |

InChI |

InChI=1S/C15H14N4O/c1-9-5-6-12-13(7-9)18-15(17-12)11-4-2-3-10(8-11)14(16)19-20/h2-8,20H,1H3,(H2,16,19)(H,17,18) |

InChI Key |

NWAJCQOJIWXWPM-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)/C(=N/O)/N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)C(=NO)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 6 Methyl 2 Benzimidazolyl Benzamidoxime and Its Derivatives

Nucleophilic Addition of Hydroxylamine (B1172632) to Nitriles (e.g., Benzonitriles)

The most common and direct method for preparing benzamidoximes is the nucleophilic addition of hydroxylamine to a benzonitrile. nih.govrsc.org This reaction is typically carried out by treating the nitrile with hydroxylamine, often in the form of hydroxylamine hydrochloride in the presence of a base like sodium carbonate. scielo.org.mxgoogle.com The reaction proceeds through the attack of the nucleophilic nitrogen of hydroxylamine on the electrophilic carbon of the nitrile group. ncert.nic.in

The reaction conditions can be optimized for various substrates. For instance, the reaction can be performed in a mixed solvent system, such as methanol (B129727) and water, and may be heated to facilitate the reaction. scielo.org.mxgoogle.com It has been noted that the presence of electron-withdrawing groups on the aromatic nitrile can sometimes lead to the formation of amide byproducts. rsc.org To circumvent this, an alternative two-step process involving the conversion of the nitrile to a thioamide followed by treatment with hydroxylamine can be employed to yield the pure amidoxime (B1450833). rsc.org

The general reaction is as follows: Ar-C≡N + NH₂OH → Ar-C(=NOH)NH₂

Factors such as reaction time, temperature, and the nature of the base can influence the yield and purity of the resulting benzamidoxime (B57231). scielo.org.mx The use of ultrasound has also been reported to accelerate the reaction. scielo.org.mx

Multi-step Procedures from Complex Precursors

One such approach involves the reduction of oxyamidoximes. For example, hydroximic acid chlorides can be reacted with hydroxylamine to form benzoxyamidoximes, which are then reduced using sulfur dioxide to afford the desired amidoxime. researchgate.net Another method involves the treatment of iminoethers, such as ethyl iminobenzoate, with hydroxylamine. researchgate.net These multi-step syntheses, while potentially longer, allow for the construction of highly functionalized benzamidoxime derivatives. azom.comyoutube.comrsc.org

Structural Elucidation and Advanced Characterization of 3 6 Methyl 2 Benzimidazolyl Benzamidoxime and Analogues

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the molecular structure of organic compounds. The following subsections discuss the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to the characterization of benzimidazole (B57391) analogues.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For benzimidazole derivatives, ¹H and ¹³C NMR spectra provide key insights into the electronic environment of the protons and carbons, respectively.

In a representative analogue, 2-(4-Methylphenyl)-1H-benzimidazole , the ¹H NMR spectrum recorded in DMSO-d6 shows a singlet for the methyl protons at 2.39 ppm. rsc.org The aromatic protons appear in the range of 7.20-8.08 ppm, with the NH proton exhibiting a broad singlet at 12.83 ppm. rsc.org The ¹³C NMR spectrum of this analogue displays the methyl carbon at 21.44 ppm. rsc.org The aromatic and benzimidazole carbons resonate between 122.43 and 151.84 ppm. rsc.org

For another analogue, 2-(3-Chlorophenyl)-1H-benzimidazole , the ¹H NMR spectrum in DMSO-d6 reveals the aromatic protons in the range of 7.24-8.24 ppm and the NH proton as a singlet at 13.05 ppm. rsc.org The ¹³C NMR spectrum shows signals for the aromatic and benzimidazole carbons between 125.48 and 150.20 ppm. rsc.org

The study of various N-unsubstituted 1H-benzimidazoles has shown that tautomerism can complicate NMR spectra in solution, leading to magnetically equivalent signals for C4/C7 and C5/C6. nih.gov However, in the solid state or in certain solvents, this tautomerism can be blocked, allowing for the unambiguous assignment of these carbon signals. nih.gov For instance, the ¹³C NMR spectrum of 2-Methyl-1H-benzimidazole in DMSO-d6 shows seven distinct signals for the benzimidazole ring, indicating a non-symmetric structure due to slow proton exchange. nih.gov

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Selected Benzimidazole Analogues in DMSO-d6

| Compound | ¹H NMR | ¹³C NMR |

|---|---|---|

| 2-(4-Methylphenyl)-1H-benzimidazole rsc.org | 12.83 (s, 1H, NH), 8.08 (d, J = 8.4 Hz, 2H), 7.58 (s, 2H), 7.37 (d, J = 7.8 Hz, 2H), 7.20 (dd, J1=6.0 Hz, J2 = 3.0 Hz, 2H), 2.39 (s, 3H) | 151.84, 140.04, 129.98, 127.90, 126.87, 122.43, 21.44 |

| 2-(3-Chlorophenyl)-1H-benzimidazole rsc.org | 13.05 (s, 1H, NH), 8.24 (s, 1H), 8.16-8.15 (m, 1H), 7.61-7.56 (m, 4H), 7.24 (s, 2H) | 150.20, 134.24, 132.68, 31.41, 130.01, 126.49, 125.48 |

| 2-(4-Hydroxyphenyl)-1H-benzimidazole rsc.org | 12.65 (s, 1H, NH), 9.96 (s, 1H, OH), 8.01 (d, J = 2.4 Hz, 2H), 7.53 (s, 2H), 7.16 (dd, J1 = 6.0 Hz, J2 = 3.0 Hz, 2H), 6.92 (d, J = 3.6 Hz, 2H) | 159.59, 152.25, 128.62, 122.07, 121.62, 116.15 |

IR spectroscopy is used to identify the functional groups present in a molecule. In benzimidazole derivatives, characteristic absorption bands are observed for N-H, C=N, and C=C stretching vibrations.

For 2-(4-Methylphenyl)-1H-benzimidazole , the IR spectrum (KBr) shows a characteristic N-H stretching vibration at 3449 cm⁻¹ and a C=N stretching vibration at 1623 cm⁻¹. rsc.org The stretching of the methyl group is observed at 2965 cm⁻¹. rsc.org Similarly, for 2-(3-Chlorophenyl)-1H-benzimidazole , the N-H and C=N stretching bands are found at 3439 cm⁻¹ and 1623 cm⁻¹, respectively. rsc.org In the case of 2-(4-Hydroxyphenyl)-1H-benzimidazole , in addition to the N-H stretch, a broad O-H stretching band is observed around 3308 cm⁻¹. rsc.org

The IR spectra of various benzimidazole derivatives consistently show the C=N stretching band of the benzimidazole group. researchgate.net The position of this band can be influenced by the substituents on the benzimidazole ring and by coordination to metal ions. researchgate.net

Table 2: Characteristic IR Absorption Bands (cm⁻¹) for Selected Benzimidazole Analogues (KBr)

| Compound | ν(N-H) | ν(C=N) | Other Key Bands |

|---|---|---|---|

| 2-(4-Methylphenyl)-1H-benzimidazole rsc.org | 3449 | 1623 | 2965 (C-H) |

| 2-(3-Chlorophenyl)-1H-benzimidazole rsc.org | 3439 | 1623 | - |

| 2-(4-Hydroxyphenyl)-1H-benzimidazole rsc.org | 3308 | 1610 | 3308 (O-H) |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound and its fragments, which helps in determining the molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is commonly employed for the characterization of benzimidazole derivatives. For 2-(4-Methylphenyl)-1H-benzimidazole , the calculated m/z for the protonated molecule [M+H]⁺ is 209.1073, with the found value being 209.1072. rsc.org Similarly, for 2-(3-Chlorophenyl)-1H-benzimidazole , the calculated [M+H]⁺ is 229.0527, and the experimental value is 229.0523. rsc.org For 2-(4-Hydroxyphenyl)-1H-benzimidazole , the calculated [M+H]⁺ is 211.0866, and the found value is 211.0863. rsc.org The excellent agreement between the calculated and found values confirms the elemental composition of these analogues.

The fragmentation patterns in the mass spectra of benzimidazole derivatives can also provide structural information. researchgate.net

Table 3: High-Resolution Mass Spectrometry Data for Selected Benzimidazole Analogues (ESI)

| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ |

|---|---|---|---|

| 2-(4-Methylphenyl)-1H-benzimidazole rsc.org | C₁₄H₁₃N₂ | 209.1073 | 209.1072 |

| 2-(3-Chlorophenyl)-1H-benzimidazole rsc.org | C₁₃H₁₀ClN₂ | 229.0527 | 229.0523 |

| 2-(4-Hydroxyphenyl)-1H-benzimidazole rsc.org | C₁₃H₁₁N₂O | 211.0866 | 211.0863 |

| 2-(4-Methoxyphenyl)-1H-benzimidazole beilstein-journals.org | C₁₄H₁₃N₂O | 225.1022 | 225.1021 |

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of 3-(6-Methyl-2-benzimidazolyl)benzamidoxime has not been reported, the structures of several analogues have been determined. For example, the crystal structure of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole reveals that the isoxazole (B147169) ring is inclined to the benzimidazole ring at a dihedral angle of 69.28(14)°. nih.gov In the crystal, N—H···N hydrogen bonds between neighboring benzimidazole rings form chains. nih.gov

In another analogue, 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone , the crystal structure was determined by single-crystal X-ray diffraction, confirming the connectivity and stereochemistry of the molecule. researchgate.net The analysis of various benzimidazole derivatives has shown that the benzimidazole core is generally planar, and the crystal packing is often stabilized by hydrogen bonds and π-π stacking interactions. researchgate.net

The crystal structure of 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline shows weak π–π stacking between adjacent molecules and C-H∙∙∙π interactions between molecules in neighboring unit cells. mdpi.com

Table 4: Selected Crystallographic Data for Benzimidazole Analogues

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole nih.gov | Monoclinic | P2₁/n | Dihedral angle of 69.28(14)° between isoxazole and benzimidazole rings; N—H···N hydrogen bonds form chains. |

| 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone researchgate.net | Monoclinic | P2₁/c | The structure was determined to confirm the molecular connectivity. |

| 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole researchgate.net | Triclinic | P-1 | Two independent molecules in the asymmetric unit; C—H···N hydrogen bonds form centrosymmetric dimers. |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound.

For the analogue 2-(4-Methylphenyl)-1H-benzimidazole , the calculated elemental composition for C₁₄H₁₂N₂ is C, 80.74%; H, 5.81%; N, 13.45%. While the direct experimental values for this specific compound are not in the provided results, for a related compound, 1-benzyl-2-phenyl-1H-benzimidazole (C₂₀H₁₆N₂), the calculated values are C, 84.50%; H, 5.63%; N, 9.85%, which were found to be C, 84.51%; H, 5.69%; N, 9.80%. beilstein-journals.org This demonstrates the utility of elemental analysis in confirming the composition of benzimidazole derivatives.

Table 5: Elemental Analysis Data for a Benzimidazole Analogue

| Compound | Molecular Formula | Calculated (%) | Found (%) |

|---|---|---|---|

| 1-benzyl-2-phenyl-1H-benzimidazole beilstein-journals.org | C₂₀H₁₆N₂ | C, 84.50; H, 5.63; N, 9.85 | C, 84.51; H, 5.69; N, 9.80 |

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. These studies are fundamental in drug discovery for identifying potential therapeutic targets and optimizing lead compounds.

Prediction of Ligand-Target Interactions

For benzimidazole derivatives, molecular docking studies have been instrumental in predicting their interactions with various biological targets. These studies often reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that are crucial for the compound's activity. For instance, research on other benzimidazoles has shown that the nitrogen atoms in the imidazole (B134444) ring are often involved in hydrogen bonding with amino acid residues in the active site of a target protein. The methyl group at the 6-position of the benzimidazole ring in this compound would likely contribute to hydrophobic interactions within a binding pocket. The benzamidoxime (B57231) moiety introduces additional hydrogen bond donors and acceptors, potentially enhancing binding affinity and specificity to a target.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), provide deep insights into the electronic properties and reactivity of molecules. These calculations are used to understand the intrinsic properties of a compound that govern its behavior in biological systems.

Electronic Structure Properties

The electronic structure of this compound would be a key determinant of its reactivity and interaction with biological macromolecules. Quantum chemical calculations can determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. The MEP map would highlight the electron-rich and electron-poor regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack, as well as sites for hydrogen bonding. For benzimidazole derivatives, the nitrogen atoms are typically electron-rich, while the hydrogen atoms of the N-H and O-H groups are electron-poor.

Conformational Landscapes

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Quantum chemical calculations can be used to explore the conformational landscape of the molecule, identifying the low-energy, stable conformations that are most likely to exist in a biological environment. The rotational barriers around the single bonds connecting the benzimidazole ring, the phenyl ring, and the amidoxime (B1450833) group would be of particular interest. Understanding the preferred conformations is crucial for interpreting docking results and for designing conformationally constrained analogs with improved activity.

Structure-Activity Relationship (SAR) Derivation and Predictive Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a series of compounds with their biological activity. While specific SAR studies for this compound are not available, general SAR principles for benzimidazole derivatives have been established from extensive research.

For many classes of benzimidazole-based therapeutic agents, the following SAR observations are common:

Substitution at the 2-position: The nature of the substituent at the 2-position of the benzimidazole ring is often critical for activity. In the case of this compound, the 3-benzamidoxime group is a key determinant of its potential biological profile.

Substitution on the Benzene (B151609) Ring: The position and nature of substituents on the benzene part of the benzimidazole ring can significantly modulate activity. The methyl group at the 6-position in the specified compound could influence factors such as metabolic stability and binding affinity.

N-1 Substitution: Substitution at the N-1 position of the imidazole ring can also have a profound impact on the compound's properties, including its solubility and ability to form hydrogen bonds.

Predictive modeling, often using Quantitative Structure-Activity Relationship (QSAR) methods, can be employed to build mathematical models that predict the biological activity of new compounds based on their structural and physicochemical properties. Such models, once developed and validated for a series of benzimidazole derivatives, could be used to predict the activity of this compound and to guide the design of novel, more potent analogs.

Convergent and Linear Synthesis Strategies for 3 6 Methyl 2 Benzimidazolyl Benzamidoxime

Modern Synthetic Optimization Techniques

Optimization of synthetic routes is crucial for the efficient production of pharmacologically relevant molecules. Techniques such as microwave-assisted synthesis, sonication, solvent-free reactions, and one-pot approaches represent the forefront of this endeavor, offering significant advantages over traditional methods.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating the rate of reactions. nih.govnih.gov This technique utilizes microwave irradiation to heat the reaction mixture, leading to a rapid and uniform temperature increase that cannot be achieved with conventional heating. nih.gov For the synthesis of benzimidazole derivatives, microwave irradiation often leads to dramatically reduced reaction times, sometimes from hours to mere minutes, along with improved product yields and purity. nih.govresearchgate.netscilit.com

A notable advantage is the ability to conduct these reactions under catalyst-free and solvent-free conditions. researchgate.netscilit.commdpi.com For instance, a method for synthesizing benzimidazole derivatives using microwave assistance without a catalyst achieved impressive yields of 94% to 98% in just 5 to 10 minutes. researchgate.netscilit.com In other protocols, a minimal amount of a Lewis acid catalyst like Erbium(III) triflate (Er(OTf)₃) under solvent-free microwave conditions has proven highly effective for producing 1,2-disubstituted benzimidazoles. mdpi.com This approach not only enhances efficiency but also aligns with the principles of green chemistry by minimizing waste. nih.govmdpi.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Coumarin-Based 1,2,3-Triazoles This table illustrates the typical efficiency gains of microwave-assisted synthesis.

| Compound | Conventional Method Yield (%) | Microwave Method Yield (%) |

|---|---|---|

| 8a | 75 | 88 |

| 8b | 72 | 84 |

| 8c | 78 | 90 |

| 8d | 68 | 80 |

| 8e | 79 | 92 |

Data sourced from a study on coumarin-based triazoles, demonstrating the general advantages of microwave synthesis. nih.gov

The use of ultrasonic irradiation is another advanced technique for promoting chemical reactions, a field known as sonochemistry. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates. doi.orgresearchgate.net

For the synthesis of benzimidazole derivatives, ultrasound has been successfully employed to drive the condensation of o-phenylenediamines with aldehydes. doi.orgnih.gov One efficient one-pot method utilizes a reusable ZnFe₂O₄ nano-catalyst under ultrasonic irradiation, affording excellent product yields (88-92%) in shorter reaction times compared to traditional methods. doi.org The use of ultrasound can also facilitate reactions under green conditions, for example, using water as a solvent with a BiOCl nanocatalyst or in an ethanol (B145695)/water mixture. researchgate.net These sonochemical methods provide an eco-friendly and effective alternative for synthesizing the benzimidazole core structure. researchgate.netnih.gov

Table 2: Yields of Benzimidazole Derivatives via Ultrasonic Synthesis

| Entry | Aldehyde Substituent | Diamine Substituent | Yield (%) |

|---|---|---|---|

| 3a | 4-Chloro | Unsubstituted | 92 |

| 3b | 4-Nitro | Unsubstituted | 92 |

| 3c | 4-Hydroxy | Unsubstituted | 90 |

| 3d | 4-Methoxy | Unsubstituted | 88 |

| 3h | 4-Nitro | 4-Nitro | 91 |

Data from a study on the ultrasonic synthesis of benzimidazoles using a ZnFe₂O₄ catalyst. doi.org

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions offer numerous benefits, including reduced environmental impact, lower costs, and often simpler work-up procedures. nih.govumich.edu These reactions can be facilitated by grinding the reactants together, sometimes with a catalytic agent, a technique known as mechanochemistry or ball milling. nih.gov

The synthesis of benzimidazoles is well-suited to solvent-free conditions. One approach involves the simple grinding of o-phenylenediamine (B120857) with an organic acid or aldehyde, followed by heating to around 140°C. umich.eduresearchgate.net This method demonstrates good atom economy and produces the desired benzimidazole derivatives in moderate to high yields (55–92%). umich.edu Ball milling has also been used to efficiently synthesize benzimidazoles and related compounds by reacting o-phenylenediamine with carboxylic acids at room temperature, achieving yields of up to 95% in about an hour. nih.gov These solvent-free protocols are highly attractive for industrial applications due to their operational simplicity and reduced waste generation. nih.govumich.edu

One-pot syntheses, where multiple reaction steps are carried out in the same flask without isolating intermediates, are highly efficient. nih.gov This strategy saves time, resources, and reduces the amount of waste produced. The synthesis of the benzimidazole scaffold is frequently achieved through one-pot procedures. researchgate.net

A common one-pot method involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. umich.eduresearchgate.net Various catalysts and reaction conditions have been developed to optimize this process. For example, an efficient one-pot, three-component reaction using benzo-1,2-quinone, an aldehyde, and ammonium (B1175870) acetate (B1210297) as a nitrogen source, catalyzed by an Fe(III) porphyrin complex, produces benzimidazoles in high yields under mild conditions. nih.gov Other one-pot strategies include using ammonium chloride in ethanol at 80–90°C or employing reusable catalysts like ZnFe₂O₄ under ultrasonic irradiation. doi.orgresearchgate.net These multicomponent reactions provide a powerful and direct route to complex benzimidazole structures from simple starting materials. nih.govmdpi.comnih.gov

Derivatization and Functionalization Strategies

Once the core benzimidazole structure is synthesized, further derivatization and functionalization can be performed to modulate the compound's properties. This is particularly important in medicinal chemistry for structure-activity relationship (SAR) studies. Key positions for modification on the benzimidazole ring system include the N-1 nitrogen and the C-2, C-5, and C-6 positions on the rings. nih.gov

Strategies can involve introducing a variety of substituents to explore their effects on biological activity. For instance, novel 2-arylbenzimidazole derivatives have been prepared bearing different aminoalkyl groups, sometimes linked via a 1,2,3-triazole moiety, to enhance their therapeutic potential. nih.gov

The benzamidoxime functional group present in the target molecule is also a key site for derivatization. Acylation of the oxime hydroxyl group or the amino group can produce a range of new derivatives with potentially altered chemical and biological profiles. The reaction of benzamidoximes with acylating agents, such as acid chlorides or anhydrides, is a fundamental transformation for this purpose. acs.org This process can lead to O-acyl or N-acyl products, or di-acylated compounds, depending on the reaction conditions and the structure of the starting materials. acs.org Such derivatization is a standard method for creating libraries of related compounds for further investigation.

Functionalization of the Benzimidazole Moiety

The functionalization of the benzimidazole scaffold is a critical step in the synthesis of this compound and its derivatives. This typically involves a two-step process: the formation of the benzimidazole ring system, followed by modification of the functional groups.

A common and effective method for constructing the 2-aryl-6-methylbenzimidazole core is the Phillips condensation reaction. impactfactor.orgscholarsresearchlibrary.com This involves the reaction of 4-methyl-1,2-phenylenediamine with an appropriate aromatic aldehyde. In the case of the target compound's precursor, 3-formylbenzonitrile is the aldehyde of choice. The condensation is typically carried out in a suitable solvent and can be promoted by various catalysts. Modern variations of this synthesis may employ microwave irradiation to reduce reaction times and improve yields. semanticscholar.orgrsc.org For instance, the reaction of o-phenylenediamine with various aldehydes can be efficiently catalyzed by erbium(III) triflate under solvent-free microwave conditions, affording 1,2-disubstituted benzimidazoles in high yields. nih.gov

Step 1: Synthesis of 2-(3-cyanophenyl)-6-methyl-1H-benzimidazole

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

| 4-Methyl-1,2-phenylenediamine | 3-Formylbenzonitrile | H5IO6-SiO2, Acetonitrile, Reflux | 2-(3-cyanophenyl)-6-methyl-1H-benzimidazole | ~85-95 | nih.gov |

| 4-Methyl-1,2-phenylenediamine | 3-Formylbenzonitrile | Er(OTf)3, Microwave, 60°C, Solvent-free | 2-(3-cyanophenyl)-6-methyl-1H-benzimidazole | ~90-99 | nih.gov |

Step 2: Synthesis of this compound

| Reactant | Reagents | Solvent | Product | Yield (%) | Reference |

| 2-(3-cyanophenyl)-6-methyl-1H-benzimidazole | Hydroxylamine hydrochloride, Na2CO3 | Ethanol | This compound | ~60-98 | rsc.org |

| 2-(3-cyanophenyl)-6-methyl-1H-benzimidazole | 50% aq. Hydroxylamine | Methanol (B129727) | This compound | High | researchgate.net |

Construction of Multi-Component Molecular Architectures (e.g., Star-Shaped Molecules, Hybrid Conjugates)

The functionalized this compound core can be further elaborated into complex, multi-component molecular architectures. These structures, such as star-shaped molecules and hybrid conjugates, are designed to enhance or combine the properties of the individual molecular units.

Star-Shaped Molecules:

Star-shaped molecules are comprised of a central core from which multiple "arms" radiate outwards. In this context, benzimidazole derivatives can serve as the arms, attached to a central scaffold. Common cores for these architectures include 1,3,5-trisubstituted benzene or 1,3,5-triazine (B166579). nih.govrsc.orgbohrium.comresearchgate.net

The synthesis of such molecules often involves the reaction of a polyfunctional core with a suitably functionalized benzimidazole derivative. For example, a central core bearing multiple aldehyde groups, such as 1,3,5-triformylbenzene, can be condensed with a benzimidazole derivative containing a primary amine. cd-bioparticles.net Alternatively, a core with halide functionalities can be coupled with a benzimidazole derivative through reactions like the Ullmann condensation. nih.gov

A representative synthesis of a star-shaped molecule with a 1,3,5-triazine core involves the reaction of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with a nucleophilic benzimidazole derivative. The stepwise displacement of the chlorine atoms allows for the controlled attachment of the benzimidazole arms. nih.govrsc.org

Table of Representative Star-Shaped Molecules with Benzimidazole Arms: Note: The data in this table is representative of the synthesis of analogous star-shaped benzimidazole structures, as specific data for this compound-based star-shaped molecules is not readily available.

| Central Core | Benzimidazole Arm Precursor | Reaction Type | Product Architecture | Yield (%) | Reference |

| 1,3,5-Triformylbenzene | 2-(4-Aminophenyl)-1H-benzimidazole | Schiff Base Condensation | Tris(benzimidazolyl)benzene | High | nih.gov |

| 2,4,6-Trichloro-1,3,5-triazine | 2-(4-Hydroxyphenyl)-1H-benzimidazole | Nucleophilic Substitution | Tris(4-(1H-benzo[d]imidazol-2-yl)phenoxy)-1,3,5-triazine | 73 | nih.gov |

| Trimesic Acid | o-Phenylenediamine derivatives | Condensation (PPA) | Star-shaped molecules with benzene core and benzimidazole side arms | 77-86 | nih.gov |

Hybrid Conjugates:

Hybrid conjugates involve the covalent linking of two or more different molecular entities to create a new molecule with combined or enhanced functionalities. Benzimidazole derivatives are frequently used as one of the components in such hybrids due to their diverse biological activities. acs.orgnih.govrsc.orgacgpubs.org

The synthesis of these conjugates relies on the presence of reactive functional groups on both the benzimidazole precursor and the other molecule to be conjugated. For example, a benzimidazole derivative with a carboxylic acid or an amino group can be coupled with another molecule possessing a complementary functional group (e.g., amine or carboxylic acid, respectively) through amide bond formation. Other common conjugation strategies include click chemistry, such as the Huisgen cycloaddition, to link different molecular fragments. acs.org

Table of Representative Benzimidazole Hybrid Conjugates: Note: The data in this table is representative of the synthesis of analogous benzimidazole hybrid conjugates, as specific data for this compound-based hybrids is not readily available.

| Benzimidazole Derivative Precursor | Conjugated Moiety | Linkage Type | Product Class | Yield (%) | Reference |

| 2-Benzimidazoleacetonitrile | Pyrazole-based aldehydes | Knoevenagel Condensation | Benzimidazole-tethered Pyrazoles | Good | nih.govacs.org |

| 2-(Chloromethyl)-1H-benzimidazole | Thiobarbiturate | Nucleophilic Substitution | Thiobarbiturate-Benzimidazole Hybrids | - | nih.gov |

| 2,5-Disubstituted benzimidazoles | Bidental ligand | Condensation | Benzimidazole-metal complex hybrids | 80 | rsc.org |

The synthetic methodologies outlined provide a versatile toolkit for chemists to access this compound and to incorporate this key structural motif into more complex and potentially more potent molecular architectures.

Biological Activities and Pharmacological Mechanisms of 3 6 Methyl 2 Benzimidazolyl Benzamidoxime and Its Derivatives

Broad-Spectrum Biological Relevance of Amidoxime (B1450833) and Benzimidazole (B57391) Pharmacophores

The benzimidazole nucleus and the amidoxime functional group are both recognized as "privileged structures" in medicinal chemistry. This designation stems from their ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological activities. researchgate.netnih.gov

The benzimidazole scaffold, an isostere of naturally occurring purines, is a component of numerous clinically significant drugs. Its versatile biological profile includes anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, antihypertensive, and antiulcer properties. nih.govbiointerfaceresearch.comsemanticscholar.orgresearchgate.net The therapeutic potential of benzimidazoles has been acknowledged since the mid-20th century and continues to be a major focus of drug discovery. researchgate.netnih.govresearchgate.net This broad activity is attributed to its physicochemical properties, which allow for various types of interactions with biomolecules like enzymes and nucleic acids, including hydrogen bonding and π-π stacking. researchgate.net

The amidoxime group (C(=NOH)NH2) is also of significant pharmacological interest. While sometimes exhibiting intrinsic activity, it is most frequently employed as a strategic tool in prodrug design. mdpi.com

A primary application of the amidoxime functional group is in the design of prodrugs for amidine-containing compounds. nih.gov Amidines often possess potent biological activity but can suffer from poor bioavailability due to their basicity, which leads to a cationic charge at physiological pH and thus limited membrane permeability. nih.gov The conversion of a basic amidine to a less basic amidoxime moiety can circumvent this issue. nih.gov These amidoxime prodrugs can be reduced in vivo back to the active amidine form by enzymes such as the mitochondrial amidoxime reducing component (mARC). nih.gov

Beyond their role as prodrugs, amidoximes and related oximes have been investigated for their capacity to act as nitric oxide (NO) donors. nih.govresearchgate.net Nitric oxide is a critical signaling molecule involved in numerous physiological processes, including vasodilation. researchgate.net Some studies have shown that amidoximes can be oxidized by cytochrome P450 (CYP450) enzymes to release NO. nih.gov However, this capability is not universal among all amidoximes and is dependent on the specific molecular structure and the biological environment. nih.gov For instance, many amidoximes are poor substrates for nitric oxide synthase (NOS) enzymes, the primary biological source of NO. nih.gov

Enzyme Inhibition Profiling and Mechanistic Understanding

While direct enzymatic inhibition data for 3-(6-Methyl-2-benzimidazolyl)benzamidoxime is not prominently available in the reviewed literature, the extensive research on benzimidazole derivatives provides a strong basis for predicting its potential interactions with various key enzymes. The benzimidazole scaffold is a common feature in many potent and selective enzyme inhibitors. nih.gov

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are crucial for the regulation of mitosis. nih.gov Their overexpression is linked to the development of numerous cancers, making them a key target for anticancer drug development. nih.govmdpi.com The benzimidazole core is a well-established scaffold for the design of Aurora kinase inhibitors. nih.govgoogle.com These compounds often act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain. nih.gov

Numerous studies have reported on benzimidazole-based molecules with potent inhibitory activity against Aurora kinases. For example, a series of thiazolo[3,2-a]pyrimidine derivatives bearing a benzimidazole moiety showed potent dual inhibition of Aurora A kinase and Kinesin Spindle Protein (KSP). nih.gov Another study designed new triazole derivatives as bioisosteres of a known inhibitor, which demonstrated IC50 values in the low to submicromolar range against Aurora-A kinase. mdpi.com While specific data for this compound is lacking, its core structure is consistent with scaffolds known to exhibit Aurora kinase inhibition. mdpi.comnih.gov

Table 1: Aurora Kinase Inhibition by Select Benzimidazole Derivatives Interactive data table. Users can sort and filter the data.

| Compound Class | Specific Kinase | Potency (IC₅₀) | Reference |

|---|---|---|---|

| Imidazo[4,5-b]pyridine-based inhibitors | Aurora-A | Not specified (Potent) | acs.org |

| Thiazolo[3,2-a]pyrimidine derivatives | Aurora A | Not specified (Marked results) | nih.gov |

| AZD1152-HQPA | Aurora B | 8-125 nM | nih.gov |

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. researchgate.netnih.gov They are involved in numerous physiological processes, including pH regulation and fluid balance. nih.gov Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. nih.govnih.gov

Benzimidazole derivatives have been identified as a promising class of carbonic anhydrase inhibitors. researchgate.netnih.gov Studies have shown that 2-substituted-benzimidazole-6-sulfonamides, for instance, can act as potent and selective inhibitors of tumor-associated isoforms CA IX and XII. nih.govnih.gov In one study, sulfonamide-containing benzimidazoles showed inhibition constants (Ki) in the low nanomolar range against CA IX and XII. nih.gov Another investigation of 24 benzimidazole derivatives identified several compounds with micromolar IC50 values against carbonic anhydrase. researchgate.net The inhibitory activity and isoform selectivity are highly dependent on the substitution pattern on the benzimidazole ring. researchgate.netnih.gov

Table 2: Carbonic Anhydrase Inhibition by Select Benzimidazole Derivatives Interactive data table. Users can sort and filter the data.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

|---|---|---|---|---|---|

| Compound 4c (sulfonamide) | 166.3 | 55.7 | 6.6 | 9.9 | nih.gov |

| Compound 15a (hydroxamic acid) | >10000 | 9210 | 850 | 760 | nih.gov |

| Compound 16a (carboxylic acid) | >10000 | 6890 | 360 | 410 | nih.gov |

| Compound 22 (general benzimidazole) | IC₅₀ = 7.47 µM | - | - | - | researchgate.net |

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) catabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govmdpi.com Overproduction of uric acid can lead to hyperuricemia and gout. rsc.org Consequently, XO inhibitors are the primary treatment for these conditions. rsc.org

Research has demonstrated that benzimidazole derivatives can act as potent inhibitors of xanthine oxidase. nih.govnih.gov The mechanism of inhibition can vary; one study reported that certain methoxylated hydroquinone (B1673460) benzimidazoles act as noncompetitive inhibitors, with one 2-alpha-bromo analogue showing a Ki of 46 µM. nih.gov This particular analogue was found to irreversibly trap the reduced enzyme by forming an adduct with the FAD cofactor, suggesting a mechanism that targets the FAD site rather than the purine-binding site. nih.gov Another study on the structure-activity relationship of benzimidazole derivatives found that inhibition was most effective when the benzene (B151609) ring was substituted with electron-withdrawing groups like Cl or NO2, and potency was further increased by fluoroalkyl groups at the C2 position. nih.gov

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is the leading therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govmdpi.com By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help improve cognitive function. physchemres.org The benzimidazole scaffold has been extensively explored in the development of novel cholinesterase inhibitors. nih.govbiointerfaceresearch.commdpi.comphyschemres.org

Numerous studies have synthesized and evaluated benzimidazole derivatives, reporting a wide range of inhibitory potencies. In one study, a series of benzimidazole-based thiazoles showed IC50 values ranging from 0.10 to 11.10 µM for AChE and 0.20 to 14.20 µM for BChE. mdpi.com Another series of benzimidazole-benzaldehyde derivatives also showed potent inhibition, with the most active compound having an IC50 of 0.050 µM against AChE and 0.080 µM against BChE. nih.gov Structure-activity relationship (SAR) analyses consistently show that the nature and position of substituents on the benzimidazole and any appended aromatic rings are critical determinants of inhibitory potency. nih.govmdpi.com

Table 3: Cholinesterase Inhibition by Select Benzimidazole Derivatives Interactive data table. Users can sort and filter the data.

| Compound Series | Target Enzyme | Potency Range (IC₅₀) | Most Potent Compound (IC₅₀) | Reference |

|---|---|---|---|---|

| Benzimidazole-based thiazoles (1-24) | AChE | 0.10 - 11.10 µM | Compound 21 (0.10 µM) | mdpi.com |

| Benzimidazole-based thiazoles (1-24) | BChE | 0.20 - 14.20 µM | Compound 21 (0.20 µM) | mdpi.com |

| Benzimidazole-benzaldehydes (1-21) | AChE | 0.050 - 25.30 µM | Compound 3 (0.050 µM) | nih.gov |

| Benzimidazole-benzaldehydes (1-21) | BChE | 0.080 - 25.80 µM | Compound 3 (0.080 µM) | nih.gov |

| General Benzimidazoles (1-12) | AChE | 1.01 - 1.19 mM | Not specified | biointerfaceresearch.com |

Pteridine Reductase 1 (PTR1) Inhibition

Pteridine reductase 1 (PTR1) is a vital enzyme for the survival of certain parasites, such as Leishmania and Trypanosoma, which are responsible for diseases like leishmaniasis and African trypanosomiasis. nih.gov These parasites are unable to synthesize folates and pterins on their own and rely on scavenging them from their host. researchgate.net PTR1 plays a crucial role in the reduction of pterins and folates to their biologically active forms, which are essential for parasite survival. nih.govresearchgate.net This makes PTR1 an attractive target for the development of new antiparasitic drugs, as its inhibition can disrupt the parasite's metabolic pathway. nih.govresearchgate.net

Derivatives of benzimidazole have been investigated as potential inhibitors of PTR1. nih.gov Molecular docking studies have shown that 2-substituted-5-[(6-substituted-1H-benzimidazol-2yl)methyl]azole derivatives can bind effectively to the active site of PTR1 from Leishmania major. nih.govsemanticscholar.org The presence of large substituents on the azole ring and substitutions at the sixth position of the benzimidazole ring appear to enhance the interaction with the PTR1 active site. nih.gov In one study, two such derivatives, B5 and B12, exhibited docking scores that were comparable to that of the natural ligand, dihydrobiopterin. nih.gov

Furthermore, fragment-based virtual screening has identified aminobenzimidazole scaffolds as a novel chemical series for developing PTR1 inhibitors. sigmaaldrich.com Crystal structure analysis of some of these fragments in complex with PTR1 has confirmed their binding modes and revealed that even small modifications can lead to alternative binding orientations within the enzyme's active site. sigmaaldrich.com This detailed structural information is valuable for the rational design of more potent and selective PTR1 inhibitors. sigmaaldrich.com The development of benzothiazole (B30560) derivatives as PTR1 inhibitors has also shown promise, with some compounds demonstrating low micromolar antiparasitic activity against T. brucei. lookchem.com

Table 1: Investigated Benzimidazole Derivatives as PTR1 Inhibitors

| Compound Class | Key Findings | Reference |

|---|---|---|

| 2-substituted-5-[(6-substituted-1H-benzimidazol-2yl)methyl]azole derivatives | Good binding interaction with the active site of Leishmania major PTR1 in docking studies. | nih.govsemanticscholar.org |

| Aminobenzimidazole scaffolds | Identified as novel PTR1 inhibitors through virtual screening; crystal structures confirmed binding modes. | sigmaaldrich.com |

| Benzothiazole derivatives | Showed low micromolar antiparasitic activity against T. brucei and potentiated the activity of methotrexate. | lookchem.com |

Receptor Modulatory Activities

The bradykinin (B550075) B1 receptor is a G-protein coupled receptor that is typically expressed at low levels in healthy tissues. nih.gov However, its expression is significantly upregulated in response to tissue injury and inflammation, making it a key player in inflammatory pain. nih.govnih.gov Antagonism of the B1 receptor is therefore considered a potential therapeutic strategy for chronic pain and inflammation. nih.govnih.gov

While direct studies on this compound as a bradykinin B1 receptor antagonist are not extensively documented in the provided results, the broader class of compounds and related structures have shown activity. For instance, novel benzodiazepines have been designed that exhibit subnanomolar affinity for the bradykinin B1 receptor and high selectivity over the B2 receptor. nih.govacs.org One selective B1 receptor antagonist, BI113823, has been shown to reverse inflammatory hyperalgesia by acting on both peripheral and spinal B1 receptors. nih.govnih.gov Another compound, B-9870 (CU201), has been identified as a dual antagonist of both B1 and B2 receptors. nih.gov These findings suggest that the development of compounds targeting the bradykinin B1 receptor is a viable approach for managing inflammatory conditions.

The androgen receptor (AR) is a crucial therapeutic target in the management of prostate cancer, as its activation by androgens can fuel the growth of cancer cells. The development of AR antagonists is a key strategy in androgen deprivation therapy. nih.gov

Research into benzimidazole derivatives has revealed their potential as novel selective androgen receptor antagonists. Specifically, 5,6-dichloro-benzimidazole derivatives have been synthesized and evaluated for their in vivo activity. It was discovered that the inclusion of a trifluoromethyl group significantly enhances the antagonist activity in the prostate. One such benzimidazole derivative demonstrated potent AR antagonist activity in a rat prostate model. The exploration of the benzimidazole scaffold as an alternative to the propionanilide motif found in established antiandrogens like bicalutamide (B1683754) has been a focus of these studies. While in vitro binding to the AR does not always correlate with in vivo efficacy, these findings highlight the potential of the benzimidazole core structure in the design of new AR ligands.

Anti-proliferative and Cell Cycle Regulatory Effects

Benzimidazole and benzamidoxime (B57231) derivatives have demonstrated significant anti-proliferative and cell cycle regulatory effects in various cancer cell lines. Amidoxime derivatives, in particular, have been reported to possess potent anti-tumor activity.

In one study, N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs were synthesized and shown to inhibit the viability of Jurkat T-cell lymphoma and HL-60RG human leukemia cells in a dose-dependent manner. These compounds were observed to induce a transient cell-cycle delay at lower concentrations and trigger cell death at higher concentrations. Specifically, benzamidoximes with chloride substitutes caused a pronounced decrease in cell growth.

Furthermore, new benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been synthesized and evaluated for their cytotoxic effects against MDA-MB-231 (breast cancer), SKOV3 (ovarian cancer), and A549 (lung cancer) cell lines. Two of the synthesized compounds were found to be highly active against all tested cell lines and exhibited significant inhibition of the epidermal growth factor receptor (EGFR) kinase. These compounds were also shown to effectively suppress cell cycle progression and induce apoptosis in the cancer cells. Docking studies further revealed that these molecules likely interact with the EGFR site in a manner similar to the known inhibitor erlotinib.

Table 2: Anti-proliferative and Cell Cycle Effects of Benzimidazole and Benzamidoxime Derivatives

| Compound Class | Cell Lines | Key Effects | Reference |

|---|---|---|---|

| N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs | Jurkat, HL-60RG | Dose-dependent inhibition of cell viability, transient cell-cycle delay, induction of cell death. | |

| Benzimidazole-based 1,3,4-oxadiazole derivatives | MDA-MB-231, SKOV3, A549 | Cytotoxicity, EGFR kinase inhibition, suppression of cell cycle progression, induction of apoptosis. |

Anti-infective Applications (e.g., Anthelmintic, Antiparasitic, Antibacterial, Antiviral, Fungicidal)

Benzimidazole derivatives have a long history and a broad spectrum of activity as anti-infective agents.

Anthelmintic Activity: Derivatives of benzimidazole are well-established as anthelmintic drugs. In the face of growing anthelmintic resistance, there is a continuous search for new compounds. A study evaluating a series of synthetic compounds, including benzimidazoles, found that some derivatives displayed significant in vitro activity against the gastrointestinal nematodes Trichuris muris and Heligmosomoides polygyrus. For example, compound BZ12 was effective against the adult stage of T. muris, while BZ6 was highly effective against adult H. polygyrus. Another compound, S-methyl-(2-methoxycarbonylamino-benzoimidasole-5) thiosulfonate, has shown potential as an ovicidal agent against Ascaris suum eggs, which could help in reducing environmental contamination.

Antiparasitic Activity: Beyond helminths, benzimidazole derivatives have shown activity against various protozoan parasites. The pyrimido[1,2-a]benzimidazole (B3050247) derivative 2a, with a 3-fluorophenyl substituent, was identified as a potent new agent against Leishmania major, showing activity in the nanomolar range against both promastigotes and amastigotes.

Antibacterial Activity: The benzimidazole nucleus is a core component of many compounds with antibacterial properties. Various derivatives have been synthesized and tested against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Structure-activity relationship studies have shown that the presence of electron-withdrawing groups on the benzimidazole ring can enhance antimicrobial activity. Some 5(or 6)-methyl-2-substituted benzimidazoles have demonstrated a broad spectrum of activity, with some compounds showing significant potency against Pseudomonas aeruginosa.

Antiviral Activity: Benzimidazole derivatives have also been explored for their antiviral properties. A study on 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles revealed potent activity against Respiratory Syncytial Virus (RSV), with some compounds also showing moderate activity against Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus B2 (CVB2). The mechanism of action for some benzimidazole-based inhibitors has been identified as allosteric inhibition of viral enzymes, such as the RNA-dependent RNA polymerase of the hepatitis C virus.

Fungicidal Activity: Benzimidazole fungicides have been widely used in agriculture due to their systemic properties and broad-spectrum activity against pathogenic fungi. Derivatives of benzimidazole, benzotriazole, and aminothiazole have been synthesized and tested for their antifungal activity, with some showing efficacy against Candida species that are resistant to other azole antifungals. Some 5(or 6)-methyl-2-substituted benzoxazoles and benzimidazoles have also shown promising antifungal activity.

Table 3: Anti-infective Applications of Benzimidazole Derivatives

| Activity | Target Organisms | Key Findings | Reference(s) |

|---|---|---|---|

| Anthelmintic | Trichuris muris, Heligmosomoides polygyrus, Ascaris suum | In vitro activity against adult worms and ovicidal effects. | |

| Antiparasitic | Leishmania major | Potent activity against promastigotes and amastigotes. | |

| Antibacterial | Gram-positive and Gram-negative bacteria, including MRSA and P. aeruginosa | Broad-spectrum activity; enhanced by electron-withdrawing groups. | |

| Antiviral | RSV, BVDV, YFV, CVB2, HCV | Potent activity against various RNA viruses, often through allosteric enzyme inhibition. | |

| Fungicidal | Candida species, various plant pathogenic fungi | Broad-spectrum activity, including against resistant strains. |

Anti-inflammatory and Antioxidant Mechanisms

Benzimidazole derivatives have been investigated for their potential anti-inflammatory and antioxidant properties.

Anti-inflammatory Mechanisms: Sepsis, a severe inflammatory condition, has been a target for the therapeutic application of benzimidazole derivatives. A series of benzimidazole and imidazopyridine derivatives were synthesized and screened for their ability to inhibit the expression of inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The imidazopyridine series, in particular, showed excellent inhibition of TNF-α and IL-6 release in a dose-dependent manner. One compound from this series also demonstrated significant protection against LPS-induced septic death in mouse models.

Other studies have explored 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives, which have shown potent inhibition of carrageenan- and arachidonic acid-induced paw edema in animal models. The levels of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator, were also significantly reduced in mice treated with these compounds. Furthermore, some derivatives of the bicyclic imidazo[2,1-b]thiazole (B1210989) system have exhibited high anti-inflammatory activity in a carrageenan-induced paw edema model in rats.

Antioxidant Mechanisms: While direct and extensive research specifically on the antioxidant mechanisms of this compound is not detailed in the provided search results, benzimidazole derivatives, in general, are known for a range of biological activities that can be linked to antioxidant effects. For instance, they are known to have analgesic, antiproliferative, antidiabetic, and anti-inflammatory activities, which can be associated with the modulation of oxidative stress pathways. The core benzimidazole structure is versatile and can be modified to enhance various biological properties, including potential antioxidant effects.

Plant Growth Regulatory Actions

While direct and extensive research on the plant growth regulatory actions of the specific compound this compound is not widely available in current scientific literature, the structural components of the molecule—namely the benzimidazole and benzamidoxime moieties—belong to classes of compounds that have been investigated for their effects on plant growth and development. The potential for such activity is rooted in the known biological interactions of these chemical families within plant systems.

Benzimidazole derivatives, for instance, are a well-established class of biologically active compounds. mdpi.combohrium.com Their structural similarity to naturally occurring purines allows them to interact with various biological pathways. mdpi.comnih.gov While much of the research on benzimidazoles has centered on their fungicidal and anthelmintic properties, some studies have explored their role as plant growth regulators. For example, certain 2-substituted benzimidazole derivatives and their metal complexes have demonstrated effects on plant development. nih.gov

Similarly, the benzamide (B126) and amidoxime functionalities suggest potential for plant growth regulation. Benzamide derivatives have been the subject of patents for their use as plant growth regulators, exhibiting activities such as stem shortening and the promotion of tillering. google.com Research into other related structures, such as benzaldehyde (B42025) O-alkyloximes, has also identified them as a class of new plant growth regulators. researchgate.net Furthermore, studies on substituted N-(2-benzoyl-4-chlorophenyl)benzamides have revealed cytokinin-like activity, which is a key plant hormone function that promotes cell division and growth. epa.gov

The combination of the benzimidazole ring with a benzamidoxime side chain in this compound presents a unique chemical entity. Its potential to influence plant growth could arise from several mechanisms, including mimicking or antagonizing plant hormones, interfering with enzymatic processes crucial for development, or exhibiting cytokinin-like activities. However, without specific experimental data on this compound, its precise mode of action and efficacy as a plant growth regulator remains a subject for future investigation.

Detailed research findings on closely related compounds are presented in the table below, illustrating the types of plant growth regulatory activities observed in the broader chemical families to which this compound belongs.

| Compound/Derivative Class | Observed Plant Growth Regulatory Action | Plant/Assay System | Reference |

| Substituted N-(2-benzoyl-4-chlorophenyl)benzamides | Cytokinin (plant growth promoting) activity. | Seeds of Raphanus sativus (radish). | epa.gov |

| Benzamide Derivatives | Stem shortening, promotion of tillering, inhibition of fresh bud development, promotion of flower bud development, fruit/flower thinning. | Various plants. | google.com |

| Benzaldehyde O-Alkyloximes | Growth regulation, induction of α-amylase, induction of stomatal closure, reduction in transpiration. | Not specified. | researchgate.net |

| 2-Substituted Benzimidazole Derivatives (Co(II) complexes) | Enhanced plant growth development activities. | Protocorm Like Bodies (PLBs) of Oncidium (orchid). | nih.gov |

Advanced Material Science and Chemical Applications of Benzimidazole Amidoxime Scaffolds

Optoelectronic and Electrochromic Material Development

The benzimidazole (B57391) scaffold is a well-established component in the design of organic optoelectronic materials due to its electron-deficient nature, high thermal stability, and extended π-conjugated system. researchgate.netnih.gov These characteristics are fundamental for applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and electrochromic devices. The incorporation of a benzimidazole moiety into a larger molecular or polymeric structure can facilitate electron transport and influence the material's photophysical properties, such as absorption and emission wavelengths. nih.govresearchgate.net

Electrochromic materials exhibit a reversible change in color upon the application of an electrical potential. Transition metal complexes featuring benzimidazole-based ligands have demonstrated promising electrochromic properties. rsc.org For instance, mononuclear complexes of iron(II), copper(II), and cobalt(II) with a benzimidazole-derived ligand have been shown to be electroactive, with their colors being dependent on the oxidation state of the central metal ion and the ligand. rsc.org An iron(II) complex, for example, displayed a reversible color change from purple in its neutral state to yellow upon oxidation and to green upon reduction. rsc.org The stability of these colors over multiple redox cycles suggests their potential for use in multi-electrochromic devices. rsc.org

Given this, 3-(6-Methyl-2-benzimidazolyl)benzamidoxime could serve as a ligand for creating novel electrochromic metal complexes. The benzimidazole and amidoxime (B1450833) groups both offer coordination sites for metal ions, and the resulting complexes could exhibit unique redox-dependent optical properties suitable for smart windows, displays, and sensors.

Mesophase Formation and Photophysical Property Studies

The photophysical properties of benzimidazole derivatives, however, are widely studied. researchgate.net These compounds often exhibit strong fluorescence, with emission characteristics that are highly sensitive to their chemical environment and substitution patterns. nih.gov The benzimidazole core acts as a robust fluorophore. Research on novel benzimidazole-substituent radicals has highlighted their potential in creating highly efficient red-orange electroluminescent materials for OLEDs. researchgate.net The introduction of different functional groups allows for the fine-tuning of the emission wavelength and quantum yield. nih.govmdpi.com

For this compound, the combination of the benzimidazole fluorophore with the benzamidoxime (B57231) moiety is expected to result in a molecule with distinct photophysical characteristics. Studies on related compounds show that the fluorescence emission can be recorded to determine properties like Stokes' shift and quantum yield. For example, a study on a predesigned benzimidazobenzimidazole compound involved recording its fluorescence spectrum from 330 to 600 nm with an excitation wavelength of 328 nm to evaluate its potential as a luminescence material. nih.gov

Applications in Supramolecular Chemistry (e.g., Host-Guest Systems, Dendrimer Construction)

Supramolecular chemistry involves the study of systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds and π-π stacking. The benzimidazole ring system, with its N-H donor and imine nitrogen acceptor sites, is an excellent building block for creating complex supramolecular architectures.

Host-Guest Systems: Dendrimers, which are highly branched, tree-like macromolecules, can act as hosts for smaller guest molecules. The host-guest chemistry of dendrimer-drug complexes is a significant area of research for developing advanced drug delivery systems. nih.gov Studies have shown that factors like hydrophobic interactions, electrostatic forces, and the spatial arrangement of functional groups influence how guest molecules are encapsulated within a dendrimer's interior or bound to its surface. nih.gov Fully acetylated PAMAM dendrimers, for example, have been explored as biocompatible vehicles for drugs like dexamethasone (B1670325) 21-phosphate, with NMR studies confirming the encapsulation mechanism. nih.gov

Dendrimer Construction: Benzimidazole units can be incorporated into the structure of dendrimers themselves. While specific examples using this compound are not available, the general concept of using polytopic host and guest units to form dendrimer-like structures has been demonstrated. sciforum.netillinois.edu The ability of the benzimidazole and amidoxime groups to engage in directional hydrogen bonding makes the title compound a candidate for use as a monomer or branching unit in the self-assembly of supramolecular dendrimers.

Proton Conduction Properties in Polymer Systems

Polymer electrolyte membranes (PEMs) are a critical component of fuel cells. For high-temperature PEM fuel cells (HT-PEMFCs) that operate between 150-200°C, materials based on polybenzimidazole (PBI) are leading candidates. rsc.org The imidazole (B134444) rings in the polymer chain can facilitate proton transport under anhydrous or low-humidity conditions, typically when doped with a strong acid like phosphoric acid. researchgate.net The nitrogen atoms in the benzimidazole rings act as proton solvents and participate in a Grotthuss-type hopping mechanism, allowing for efficient proton conduction. rsc.orgresearchgate.net

The incorporation of benzimidazole units into other polymer backbones, such as polysiloxanes or polyethylenimine, has also been shown to produce effective proton-conducting materials. researchgate.netlu.se The proton conductivity is influenced by both the concentration of benzimidazole groups and the mobility of the polymer chains. researchgate.netlu.se For instance, a polysiloxane with 57 mol% benzimidazole-grafted residues achieved a proton conductivity of 7 x 10⁻⁶ S/cm at 140°C under anhydrous conditions. lu.se Blending benzimidazole-functionalized polymers with other polymers is another strategy to enhance performance. bohrium.com

A polymer system incorporating this compound could leverage both the benzimidazole ring and the amidoxime group to create a dense network of hydrogen bonds, potentially enhancing proton conductivity. The amidoxime group (RC(=NOH)NH₂) contains both acidic (N-OH) and basic (-NH₂) protons, which could contribute to the proton transport network.

| Polymer System | Conductivity (S/cm) | Conditions | Reference |

|---|---|---|---|

| Polysiloxane with 57 mol% benzimidazole-grafted residues | 7 x 10-6 | 140°C, anhydrous | lu.se |

| Branched polyethylenimine (bPEI) with 19.7% benzimidazole substitution (pellet) | ~10-5 | 190°C, anhydrous | researchgate.net |

| bPEI with 19.7% benzimidazole blended with PVA (membrane) | ~10-4 | 190°C, anhydrous | researchgate.net |

| Phosphoric acid-doped Poly(2,5-benzimidazole) | ~10-4 | Room Temperature | researchgate.net |

Ligand Design for Transition Metal Complexation

The benzimidazole scaffold is a cornerstone in coordination chemistry, with its nitrogen atoms readily forming stable complexes with a wide range of transition metals, including copper, zinc, cobalt, and nickel. researchgate.netnih.govroyalsocietypublishing.org The resulting metal complexes have diverse applications, from catalysis to medicinal chemistry, where they have been investigated as potential anticancer agents. semanticscholar.orgnih.gov The amidoxime group is also a well-known chelating agent, particularly effective for complexing metal ions like uranium(VI) from seawater.

The molecule this compound is a promising poly-dentate ligand, offering multiple coordination sites: the imine nitrogen of the benzimidazole ring and the nitrogen and oxygen atoms of the amidoxime group. This allows it to bind to metal centers in various configurations, potentially forming stable mononuclear or polynuclear complexes.

The synthesis of such complexes typically involves reacting the ligand with a metal salt in a suitable solvent. royalsocietypublishing.org Characterization through techniques like FT-IR spectroscopy can confirm coordination, as the vibrational frequencies of groups involved in binding (e.g., C=N) shift upon complexation. nih.govrsc.org For example, in a study of a benzimidazole-derived Schiff base ligand, the C=N stretching vibration shifted from 1622 cm⁻¹ in the free ligand to a lower frequency (1618–1615 cm⁻¹) in its metal complexes, confirming coordination. nih.gov

| Ligand | Metal Ion(s) | Resulting Complex Type | Key Findings/Applications | Reference |

|---|---|---|---|---|

| 1-methyl-2-aminobenzimidazole and 2-hydroxynapthaldehyde Schiff base | Cu(II), Co(II), Zn(II) | Ternary Metal Complexes | Showed significant DNA binding/cleavage activity and in vitro cytotoxicity against human cancer cell lines. | nih.gov |

| 2-(1H-benzimidazole-2-yl)-phenol derivatives | Cu(II), Zn(II), Ni(II), Ag(I) | Bis-benzimidazole complexes | Evaluated for in vitro anticancer activity against lung, breast, and prostate cancer cell lines. | royalsocietypublishing.org |

| 1H-anthra[1,2-d]imidazol-6,11-dione-2-[2-hydroxyphenyl] | Co(II), Ni(II), Cu(II), Cd(II) | Homoleptic and Heteroleptic Complexes | Crystal structures determined; complexes showed antimicrobial activity, particularly against bacilli. | rsc.org |

| (E)-2-(1-methyl-2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-1H-benzoimidazole | Fe(II), Cu(II), Co(II) | Mononuclear Complexes | Exhibited electrochromic properties with high color stability, suitable for multielectrochromic devices. | rsc.org |

Emerging Research Frontiers for 3 6 Methyl 2 Benzimidazolyl Benzamidoxime

Novel Synthetic Methodologies for Structural Diversity

The development of novel synthetic methodologies is paramount for exploring the full potential of 3-(6-methyl-2-benzimidazolyl)benzamidoxime. Research into the broader class of benzimidazoles has established several core synthetic strategies, which can be adapted and refined for this specific molecule and its derivatives. The primary and most common method for synthesizing the benzimidazole (B57391) core involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, a reaction known as the Phillips-Ladenburg synthesis. researchgate.net

For this compound, this would traditionally involve the reaction of 4-methyl-1,2-diaminobenzene with 3-cyanobenzaldehyde (B1676564), followed by conversion of the nitrile group to an amidoxime (B1450833). However, modern synthetic chemistry is pushing beyond these traditional methods to achieve greater structural diversity, efficiency, and greener processes.

Key emerging synthetic approaches include:

Catalyst Innovation: The use of novel catalysts is a major area of development. Researchers have successfully employed various catalysts like sodium metabisulfite, lanthanum chloride, and cobalt ferrite (B1171679) nanoparticles to improve reaction yields and conditions for benzimidazole synthesis. researchgate.net These catalysts can offer milder reaction conditions, reducing energy consumption and unwanted by-products.

One-Pot Syntheses: One-pot reactions, where multiple reaction steps are carried out in the same vessel, are gaining traction for their efficiency. researchgate.net A potential one-pot synthesis for derivatives could involve the direct reaction of 4-methyl-1,2-diaminobenzene with a substituted benzaldehyde (B42025) and a cyanide source, followed by in-situ conversion to the amidoxime, streamlining the entire process.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of N,2,6-trisubstituted benzimidazole derivatives, often increasing yields and reducing reaction times compared to conventional heating methods. nih.gov This high-efficiency method could be applied to generate a library of derivatives based on the this compound scaffold.

Green Chemistry Approaches: The use of eco-friendly solvents, such as ionic liquids or even solvent-free conditions, is a growing trend in benzimidazole synthesis. researchgate.net These methods align with the principles of green chemistry by minimizing hazardous waste and environmental impact.

By exploring these advanced synthetic methodologies, a wide array of analogues of this compound can be produced. This structural diversity is crucial for tuning the compound's properties for specific applications, whether for targeted therapies or advanced materials.

Table 1: Comparison of Synthetic Methodologies for Benzimidazole Derivatives

| Methodology | Typical Catalyst/Conditions | Advantages | Potential Application for Target Compound | Reference |

|---|---|---|---|---|

| Phillips-Ladenburg Synthesis | Acid catalysis (e.g., HCl, PPA), high temperature | Well-established, versatile for various substituents | Foundational synthesis of the core scaffold | researchgate.net |

| Catalytic Condensation | Sodium metabisulfite, Lanthanum chloride | Milder conditions, improved yields, shorter reaction times | Efficient synthesis of the benzimidazole ring | researchgate.net |

| Microwave-Assisted Synthesis | Microwave irradiation | Rapid synthesis, higher yields, energy efficient | High-throughput synthesis of a derivative library | nih.gov |

| Green Synthesis | Ionic liquids, solvent-free conditions | Environmentally friendly, reduced waste | Sustainable production of the compound and its analogues | researchgate.net |

Precision Mechanism Elucidation for Targeted Therapies

The benzimidazole moiety is present in numerous FDA-approved drugs with a wide range of therapeutic actions, including antiulcer, anticancer, and anthelmintic effects. nih.govnih.gov The unique structure of this compound suggests it could interact with various biological targets. Elucidating its precise mechanism of action is critical for developing it into a targeted therapy.

Emerging research in this area focuses on moving beyond broad-spectrum activity to understanding specific molecular interactions. Based on studies of related compounds, several potential mechanisms could be investigated:

Enzyme Inhibition: Benzimidazole derivatives are known to inhibit crucial enzymes. For example, some derivatives show potent inhibitory activity against topoisomerase I-β, an enzyme vital for DNA replication in cancer cells. nih.gov Others have been identified as urease inhibitors. nih.gov The amidoxime group in the target compound is a known metal-chelating moiety, suggesting it could target metalloenzymes.

Disruption of Protein Polymerization: A key mechanism for the anticancer activity of some benzimidazoles is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest. nih.gov Investigating the effect of this compound on tubulin dynamics would be a critical step.

Hybrid Molecule Approach: A modern strategy in drug design involves creating hybrid molecules that combine multiple pharmacophores to hit several targets at once or to overcome resistance. nih.gov The design of this compound itself can be seen as a hybrid, and its mechanism could involve synergistic effects from both the benzimidazole core and the benzamidoxime (B57231) substituent.

To achieve precision elucidation, researchers can employ techniques like thermal shift assays to identify protein targets, enzymatic assays to quantify inhibition, and cell-based assays to observe effects on specific cellular pathways (e.g., apoptosis, cell cycle progression). nih.gov

Rational Design of Next-Generation Functional Materials

Beyond medicine, benzimidazole derivatives are being explored for applications in materials science due to their unique electronic and photophysical properties. The rational design of new materials based on the this compound structure is a promising frontier.

The extended π-conjugated system of the benzimidazole core often leads to fluorescence, making these compounds candidates for:

Organic Light-Emitting Diodes (OLEDs): The ability to tune the emission color by modifying substituents on the benzimidazole ring is a key advantage. The methyl and benzamidoxime groups on the target compound will influence its electronic structure and, consequently, its fluorescence properties.

Fluorescent Probes: Benzimidazole derivatives can be designed to act as sensors for metal ions or other analytes. The amidoxime group, being an excellent metal ligand, could make this compound a selective fluorescent sensor.

Furthermore, the structure of benzimidazoles allows for the formation of organized supramolecular structures through hydrogen bonding and π-π stacking. nih.gov This property is essential for the development of:

Liquid Crystals: The rigid, planar structure of the benzimidazole core is conducive to forming liquid crystalline phases.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the imidazole (B134444) ring and the amidoxime group can coordinate with metal ions to form complex, multidimensional structures with potential applications in gas storage, catalysis, and separation.

Rational design in this context involves using computational modeling to predict how structural modifications will affect the material's properties (e.g., emission wavelength, thermal stability, crystal packing) before undertaking complex synthesis. researchgate.net

Interdisciplinary Research Integrating Computational and Experimental Approaches

The complexity of developing new drugs and materials necessitates an interdisciplinary approach where computational and experimental methods are used in synergy. This is a particularly vibrant frontier for a novel compound like this compound.

Computational Chemistry: Techniques like Density Functional Theory (DFT) can predict the geometric and electronic properties of the molecule, including its frontier molecular orbitals (HOMO-LUMO gap), which are crucial for understanding its reactivity and photophysical behavior. nih.gov Molecular docking simulations can predict how the compound might bind to specific protein targets, guiding the design of more potent and selective inhibitors. researchgate.netnih.gov This in silico screening saves significant time and resources compared to traditional high-throughput screening of physical compounds.

Experimental Validation: The predictions from computational studies must be validated through rigorous experimental work. For therapeutic applications, this involves synthesizing the predicted potent compounds and testing them in in vitro biological assays (e.g., enzyme inhibition, cytotoxicity). nih.gov For materials science, this means synthesizing the designed compounds and characterizing their properties using techniques like X-ray crystallography, UV-Vis and fluorescence spectroscopy, and thermal analysis. nih.govmdpi.com

This iterative cycle of computational design, experimental synthesis and testing, and then feeding the results back to refine the computational models is a powerful paradigm for accelerating the discovery of new applications for this compound.

Table 2: Integrated Research Approaches for Compound Development

| Research Phase | Computational Method | Experimental Method | Synergy | Reference |

|---|---|---|---|---|

| Initial Screening & Design | Molecular Docking, QSAR | High-Throughput Screening (HTS) | Computational methods prioritize compounds for experimental testing, reducing cost and effort. | researchgate.netnih.gov |

| Mechanism of Action | Molecular Dynamics (MD) Simulations | Enzymatic Assays, Cell Cycle Analysis, Western Blot | MD simulations can reveal dynamic interactions at the atomic level, explaining experimental observations. | nih.govnih.gov |

| Material Property Prediction | Density Functional Theory (DFT) | UV-Vis/Fluorescence Spectroscopy, X-ray Crystallography | DFT predicts electronic transitions and structures, which are then confirmed and quantified experimentally. | nih.govnih.gov |

| Lead Optimization | Free Energy Perturbation (FEP) | Chemical Synthesis, Structure-Activity Relationship (SAR) Studies | FEP can accurately predict changes in binding affinity from small chemical modifications, guiding synthetic efforts. | researchgate.net |

Q & A

Q. What are the established synthetic routes for 3-(6-Methyl-2-benzimidazolyl)benzamidoxime?

- Methodological Answer : The synthesis typically involves two key steps:

-

Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine with substituted carboxylic acids or acyl chlorides. For example, m-toluic acid reacts with o-phenylenediamine in polyphosphoric acid at 120–150°C to yield 6-methyl-2-benzimidazole derivatives .

-

Step 2 : Introduction of the amidoxime group. Benzamidoximes are synthesized by reacting nitriles with hydroxylamine under basic conditions (e.g., NHOH·HCl in ethanol/water with NaOH) .

-

Purification : Column chromatography (e.g., dichloromethane/ethyl acetate, 9:1) or recrystallization is used to isolate the final product .

- Data Table :

| Step | Reagents/Conditions | Key Intermediate | Reference |

|---|---|---|---|

| 1 | o-phenylenediamine + m-toluic acid, polyphosphoric acid, 150°C | 6-methylbenzimidazole | |

| 2 | Nitrile derivative + NHOH·HCl, NaOH, ethanol/water | Benzamidoxime |